molecular formula C19H26N2O5 B1212421 Remifentanil Acid CAS No. 132875-68-4

Remifentanil Acid

Cat. No.: B1212421
CAS No.: 132875-68-4
M. Wt: 362.4 g/mol
InChI Key: GFJKFSFFMHOISI-UHFFFAOYSA-N
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Description

GI-90291, also known as 4-(methoxycarbonyl)-4-((1-oxopropyl)phenylamino)-1-piperidinepropanoic acid, 2,2,2-trifluoroacetate, is a compound categorized as an opioid. It is a known active metabolite of remifentanil, a potent, short-acting synthetic opioid analgesic. GI-90291 is primarily used in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GI-90291 involves the reaction of 4-anilidopiperidine with methoxycarbonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of GI-90291 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and purity. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for research applications .

Chemical Reactions Analysis

Types of Reactions: GI-90291 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert GI-90291 into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

GI-90291 has several scientific research applications, including:

Mechanism of Action

GI-90291 exerts its effects by interacting with opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The compound’s mechanism involves binding to the receptor, which triggers a cascade of intracellular events that result in pain relief. The pathways involved include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels .

Comparison with Similar Compounds

    Remifentanil: The parent compound of GI-90291, known for its rapid onset and short duration of action.

    Alfentanil: Another synthetic opioid with similar pharmacokinetic properties but different metabolic pathways.

    Fentanyl: A potent synthetic opioid with a longer duration of action compared to remifentanil and GI-90291.

Uniqueness of GI-90291: GI-90291 is unique due to its role as an active metabolite of remifentanil. It has a significantly lower potency compared to remifentanil, making it useful for studying the metabolic pathways and pharmacokinetics of opioid analgesics. Its rapid metabolism and clearance also distinguish it from other similar compounds .

Properties

IUPAC Name

3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24/h4-8H,3,9-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJKFSFFMHOISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157827
Record name GI 90291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132875-68-4
Record name Remifentanil acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132875684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GI 90291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxycarbonyl-4-((1-oxopropyl)phenylamino)-1-piperidine) propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REMIFENTANIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1EZX4S2E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does remifentanil, the parent drug of remifentanil acid, exert its analgesic effects?

A1: Remifentanil is a potent μ-opioid agonist. [] While the provided abstracts do not delve into the specific downstream signaling pathways, it's known that μ-opioid agonists like remifentanil bind to μ-opioid receptors in the central nervous system, primarily in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia.

Q2: What analytical techniques are employed for the detection and quantification of remifentanil and this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the detection and quantification of remifentanil and its metabolite in biological matrices. [, ] This method offers high sensitivity and selectivity, enabling the detection of these compounds at low concentrations.

Q3: What is the metabolic ratio of this compound, and how does it differ between individuals with normal and impaired renal function?

A5: The metabolic ratio reflects the ratio of this compound to remifentanil concentrations at steady state. [] This ratio is significantly higher in individuals with moderate/severe renal impairment compared to those with normal renal function. [, ] This difference is attributed to the reduced clearance of this compound in the context of renal dysfunction.

Q4: Has the structure of this compound been elucidated, and are there spectroscopic data available?

A6: While not explicitly detailed in the provided abstracts, the chemical structure of this compound is well-established in scientific literature. It is a carboxylic acid metabolite of remifentanil. Specific spectroscopic data, such as nuclear magnetic resonance (NMR) or infrared (IR) spectra, might be available in related chemical databases or publications focusing on its structural characterization. []

Q5: Can you elaborate on the clinical applications of remifentanil and the implications of its pharmacokinetic profile for its use?

A7: Remifentanil is primarily used as an analgesic during surgical procedures and in intensive care settings. [, ] Its rapid onset and offset of action, coupled with its predictable metabolism primarily by non-specific esterases, make it suitable for providing analgesia during short procedures and for facilitating rapid recovery. [, ] The minimal accumulation of remifentanil, even in patients with renal impairment, contributes to its favorable pharmacokinetic profile for these clinical applications. []

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